molecular formula C10H7NO3 B1626777 4-Nitronaphthalen-2-ol CAS No. 38396-08-6

4-Nitronaphthalen-2-ol

Cat. No. B1626777
CAS RN: 38396-08-6
M. Wt: 189.17 g/mol
InChI Key: FXDHOYREAWONLZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 4-Nitronaphthalen-2-ol is 1S/C10H7NO3/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6,12H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

4-Nitronaphthalen-2-ol is a solid at room temperature .

Scientific Research Applications

  • Catalytic Reduction by Nanostructured Materials

    • Field : Nanotechnology and Environmental Science .
    • Application : The catalytic reduction of 4-Nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
    • Method : Various nanostructured materials are synthesized and used as catalysts for the reduction of nitrophenol in the presence of reducing agents . The reaction is monitored by UV–visible spectroscopic techniques .
    • Results : The review discusses different aspects of model catalytic reduction related to thermodynamics parameters . It also discusses the plausible pathways of catalytic reduction of nitrophenols by various types of nanostructured materials .
  • Reduction by Ultrafine Palladium Nanoparticles Anchored on CeO2 Nanorods

    • Field : Nanotechnology and Environmental Science .
    • Application : Ultrafine Pd nanoparticles anchored on CeO2 nanorods are used for the reduction of 4-Nitrophenol (4-NP) and organic dyes .
    • Method : The Pd nanoparticles are synthesized via an absorption-in situ reduction method . The activity of the CeO2/Pd nanocomposites is then investigated .
    • Results : The CeO2/Pd nanocomposites can almost completely reduce 4-NP with a rate constant of 3.31×10 −1, 3.22×10 −1, and 2.23×10 −1 min −1 . The catalysts display ideal stability after being used for three times for the reduction of 4-NP .
  • Synthesis of Paracetamol

    • Field : Pharmaceutical Chemistry .
    • Application : 4-Nitrophenol is an intermediate in the synthesis of paracetamol .
    • Method : The nitration of phenol (the introduction of a nitro group) typically is achieved via a mixed acid process (sulfuric and nitric acids). The resulting nitrophenol is then used in the synthesis of paracetamol .
    • Results : The end product of this process is paracetamol, a commonly used over-the-counter analgesic (pain reliever) and antipyretic (fever reducer) .
  • Preparation of Phenetidine and Acetophenetidine

    • Field : Organic Chemistry .
    • Application : 4-Nitrophenol is used as the precursor for the preparation of phenetidine and acetophenetidine .
    • Method : The nitro group in 4-nitrophenol can be reduced to an amine group, which can then be used to synthesize phenetidine and acetophenetidine .
    • Results : Phenetidine and acetophenetidine are produced, which are used as indicators and raw materials for fungicides .
  • Peptide Synthesis

    • Field : Biochemistry .
    • Application : In peptide synthesis, carboxylate ester derivatives of 4-nitrophenol may serve as activated components for construction of amide moieties .
    • Method : The nitrophenol ester of a carboxylic acid is activated for nucleophilic acyl substitution, which is a key step in the formation of amide bonds in peptides .
    • Results : The result is the formation of peptides, which are crucial components of proteins .
  • Environmental Remediation

    • Field : Environmental Science .
    • Application : The electrochemical reduction of 4-nitrophenol is a viable alternative for environmental remediation .
    • Method : The electrochemical reduction of this pollutant is explored over different metallic and carbonaceous substrata . The influence of the pH, temperature, and applied potential are also considered as crucial parameters in the overall optimization of the process .
    • Results : A simple and effective electrochemical method for the transformation of 4-nitrophenol into 4-aminophenol is proposed with virtually no undesired by-products .
  • Green Synthesis of Metal Nanoparticles

    • Field : Nanotechnology .
    • Application : The green synthesis of metal nanoparticles and their supported-catalyst-based reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) has been studied .
    • Method : The mechanisms for the formation of these nanoparticles and the catalytic reduction of 4-NP are discussed .
    • Results : The parameters that need to be considered in the catalytic efficiency calculations and perspectives for future studies are also discussed .
  • Removal of Toxic 4-Nitrophenol in the Environment

    • Field : Environmental Science .
    • Application : 4-NP is a basic key raw material for nitroaromatic derivatives and is used in the commercial production of paracetamol, also called acetaminophen, and in the production of pesticides such as methyl-parathion and parathion .
    • Method : A higher tendency of 4-NP to make derivatives leads to the formation of compounds like 4-chloronitrophenol, which is even more toxic and biodegradation resistant .
    • Results : A sustainable approach for the removal of toxic 4-nitrophenol in the environment is proposed .
  • Synthesis of Drugs and Pharmaceuticals

    • Field : Pharmaceutical Chemistry .
    • Application : The reduction product, 4-aminophenol, is relatively mild and benign. It also has extensive applications in the synthesis of drugs and pharmaceuticals, fine chemicals, agrochemicals, dyes, polymers, cosmetics and photography .
    • Method : The reduction of 4-NP to 4-aminophenol (4-AP) has become a crucial issue, given that 4-AP is a compound with a lower degree of toxicity .
    • Results : A simple and effective method for the transformation of 4-nitrophenol into 4-aminophenol is proposed with virtually no undesired by-products .

Safety And Hazards

4-Nitronaphthalen-2-ol is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as being harmful if swallowed or inhaled, causing skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-nitronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDHOYREAWONLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30539353
Record name 4-Nitronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitronaphthalen-2-ol

CAS RN

38396-08-6
Record name 4-Nitronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitronaphthalen-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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